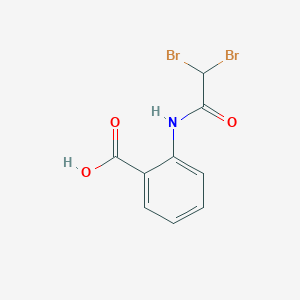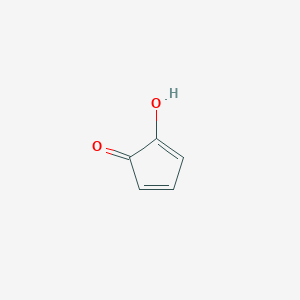
3-Chloro-1-ethoxyheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-ethoxyheptane is an organic compound with the molecular formula C9H19ClO. It is a chlorinated ether, characterized by a heptane backbone with a chlorine atom at the third position and an ethoxy group at the first position. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-ethoxyheptane typically involves the chlorination of 1-ethoxyheptane. This can be achieved through the reaction of 1-ethoxyheptane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Chloro-1-ethoxyheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes such as 1-ethoxyheptene.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
科学的研究の応用
3-Chloro-1-ethoxyheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: It may serve as a precursor for the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent or reagent in various industrial processes.
作用機序
The mechanism of action of 3-Chloro-1-ethoxyheptane in chemical reactions involves the interaction of the chlorine atom and the ethoxy group with various reagents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can undergo oxidation to form reactive intermediates that participate in further chemical transformations.
類似化合物との比較
3-Chloro-1-methoxyheptane: Similar structure but with a methoxy group instead of an ethoxy group.
3-Bromo-1-ethoxyheptane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-ethoxyheptane: Isomer with the chlorine and ethoxy groups at different positions.
Uniqueness: 3-Chloro-1-ethoxyheptane is unique due to the specific positioning of the chlorine and ethoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an ethoxy group allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
特性
CAS番号 |
65601-96-9 |
|---|---|
分子式 |
C9H19ClO |
分子量 |
178.70 g/mol |
IUPAC名 |
3-chloro-1-ethoxyheptane |
InChI |
InChI=1S/C9H19ClO/c1-3-5-6-9(10)7-8-11-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
ZCVWRLUBRFVMBP-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCOCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)

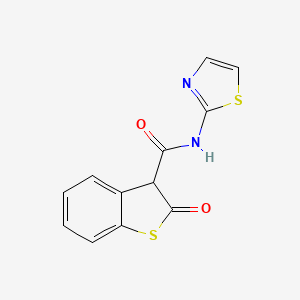

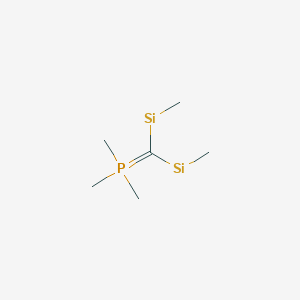
![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
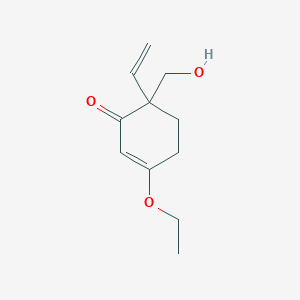


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)
